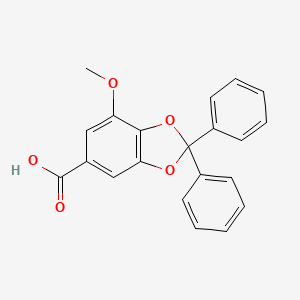

7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

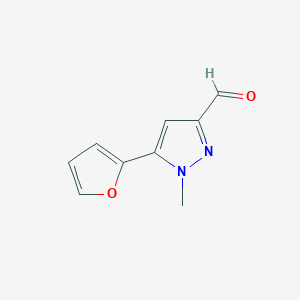

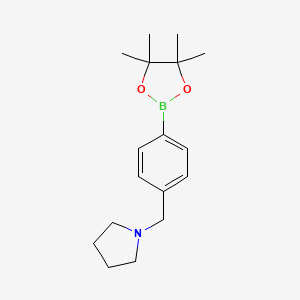

7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid is a chemical compound with the molecular formula C21H16O5 and a molecular weight of 348.35 . It is provided by some suppliers for research purposes .

Molecular Structure Analysis

The compound has a complex structure that includes two phenyl groups (C6H5), a benzodioxole group (C6H4O2), and a carboxylic acid group (COOH). The InChI code for this compound is 1S/C21H16O5/c1-22-16-9-11-17(12-10-16)23-20(13-5-3-2-4-6-13)14-7-8-15(24-21(25)26)19-18(14)27-21/h2-12H,1H3 (InChI is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information) .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its exact physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not specified in the search results.Applications De Recherche Scientifique

Synthesis and Derivatives

Formation and Preparation : The compound has been explored in terms of its formation and preparation possibilities, including the preparation of related natural 1,3-benzodioxolecarboxylic acids (Daliacker, Mues, & Kim, 1978).

Amino Derivatives : Research has been conducted on the preparation of amino-1,3-benzodioxoles, which are derivatives of 1,3-benzodioxoles, highlighting the synthetic versatility of the compound (Daliacker, Erkens, & Kim, 1978).

Application in High-Performance Liquid Chromatography (HPLC)

- Fluorescent Labeling Reagents : The compound and its derivatives have been utilized as fluorescent labeling reagents for HPLC, demonstrating its application in analytical chemistry (Takadate, Yagashiro, Irikura, Fujino, & Goya, 1989).

Photocleavage Studies

- Photolabile Precursors : It has been studied for its role as a photolabile precursor of carboxylic acids in photocleavage processes, relevant in the synthesis of neuroactive amino acids (Papageorgiou & Corrie, 2000).

Insecticidal Activity

- Agricultural Applications : Research into benzyl-1,3-benzodioxole analogues, which include 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid, has demonstrated insecticidal activity against certain pests, indicating potential agricultural applications (Vanmellaert, Deloof, & Jurd, 1983).

Pharmaceutical Synthesis

- Intermediate in Cephalosporins Synthesis : It has been used as an intermediate in the synthesis of cephalosporins, a class of antibiotics, showcasing its importance in pharmaceutical manufacturing (Ning-ren, 2011).

Chemical Reactions and Properties

Directed Lithiation : Studies have been conducted on the directed lithiation of unprotected benzoic acids, including derivatives of 1,3-benzodioxoles, providing insights into their chemical reactivity (Bennetau, Mortier, Moyroud, & Guesnet, 1995).

Conversion into Other Compounds : Research has shown the potential for converting compounds like 2-ethoxy-4,5-diphenyl-1,3-dioxole into other chemical entities, indicating the transformative capabilities of these molecules (Moss, Crank, & Eastwood, 1970).

Formation of Spiroanellated Benzodioxoles : The reaction of certain compounds with tetrachloro-1,2-benzoquinone has been explored, leading to the formation of novel spiro[1,3-benzodioxole-2,2′-(2′,3′-dihydro-1′H-pyrrol-3′-ones)], a unique chemical structure (Gomaa & Döpp, 2004).

Oxidation Studies

Lead Tetraacetate Oxidation : The oxidation of 2,2-disubstituted 1,3-benzodioxoles by lead tetraacetate has been studied, indicating the compound's potential in organic synthesis (Cole, Crank, & Hai Minh, 1980).

Oxidation to p-Benzoquinones : Methoxy-substituted benzenes, including derivatives of 1,3-benzodioxoles, have been oxidized to yield p-benzoquinones, a crucial reaction in organic chemistry (Adam, Herrmann, Saha-Möller, & Shimizu, 1995).

Orientations Futures

Propriétés

IUPAC Name |

7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O5/c1-24-17-12-14(20(22)23)13-18-19(17)26-21(25-18,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13H,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIAHEOCAUKJPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1320482.png)

![[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1320501.png)

![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)